4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione
Overview
Description
4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione is an organic compound with the molecular formula C11H9F3O2. It is characterized by the presence of a trifluoromethyl group and a tolyl group attached to a butane-1,3-dione backbone. This compound is known for its unique chemical properties and is used in various scientific research applications.
Mechanism of Action
Target of Action
It is known to be used as an intermediate in the synthesis of various pharmaceutical compounds .
Mode of Action
It is known to participate in various chemical reactions, such as Schiff base condensation reactions , which suggests that it may interact with its targets through covalent bonding or other types of chemical interactions.
Biochemical Pathways
Given its use in the synthesis of pharmaceutical compounds, it is likely that it plays a role in modulating various biochemical pathways depending on the specific compound it is used to synthesize .
Action Environment
The action, efficacy, and stability of 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione are likely to be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other molecules, and specific conditions within the body . .
Preparation Methods
The synthesis of 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione typically involves the condensation of o-tolyl ketone with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to scale up the synthesis process efficiently .
Chemical Reactions Analysis
4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the diketone to corresponding alcohols.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include organic solvents like methanol, chloroform, and reaction temperatures ranging from room temperature to reflux conditions
Scientific Research Applications
4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione can be compared with other similar compounds such as:
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione: This compound has a para-tolyl group instead of an ortho-tolyl group, leading to differences in steric and electronic properties.
4,4,4-Trifluoro-1-phenylbutane-1,3-dione: The phenyl group in this compound provides different reactivity and interaction with biological targets compared to the tolyl group. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and applications .
Properties
IUPAC Name |
4,4,4-trifluoro-1-(2-methylphenyl)butane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-7-4-2-3-5-8(7)9(15)6-10(16)11(12,13)14/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWJGKUEKYWEEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578163 | |
Record name | 4,4,4-Trifluoro-1-(2-methylphenyl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50578163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163266-02-2 | |
Record name | 4,4,4-Trifluoro-1-(2-methylphenyl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50578163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,4-Trifluoro-1-(2-methylphenyl)-1,3-butanedione | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NF8US8FRC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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